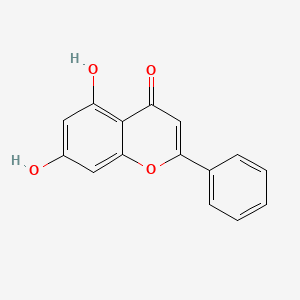

Chrysin

Description

This compound has been reported in Apis, Populus yunnanensis, and other organisms with data available.

5,7-Dihydroxyflavone is found in carrot. This compound is a naturally occurring flavone chemically extracted from the blue passion flower (Passiflora caerulea). Honeycomb also contains small amounts. It is also reported in Oroxylum indicum or Indian trumpetflower. (Wikipedia).

Propriétés

IUPAC Name |

5,7-dihydroxy-2-phenylchromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10O4/c16-10-6-11(17)15-12(18)8-13(19-14(15)7-10)9-4-2-1-3-5-9/h1-8,16-17H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTIXKCRFFJGDFG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=O)C3=C(C=C(C=C3O2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1022396 | |

| Record name | Chrysin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1022396 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Light yellow solid; [Merck Index] Yellow powder; [Alfa Aesar MSDS] | |

| Record name | Chrysin | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/13026 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

480-40-0 | |

| Record name | Chrysin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=480-40-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Chrysin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000480400 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Chrysin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15581 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | chrysin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=407436 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Chrysin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1022396 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5,7-dihydroxy-2-phenyl-4H-benzo[b]pyran-4-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.864 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CHRYSIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3CN01F5ZJ5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 5,7-Dihydroxyflavone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036619 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

285.50 °C. @ 760.00 mm Hg | |

| Record name | 5,7-Dihydroxyflavone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036619 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Chrysin: A Technical Guide to Its Biological Activities and Signaling Pathways

Abstract

Chrysin (5,7-dihydroxyflavone) is a naturally occurring flavonoid found in high concentrations in honey, propolis, and various plants like the passionflower.[1][2] It has garnered significant scientific interest due to its extensive range of pharmacological properties, including anticancer, anti-inflammatory, antioxidant, and neuroprotective effects.[1][2][3][4] These biological activities are attributed to its capacity to modulate a complex network of intracellular signaling pathways, thereby influencing fundamental cellular processes such as apoptosis, proliferation, and inflammation.[1][2][5] Despite its therapeutic promise, the clinical application of this compound is significantly hindered by its poor aqueous solubility and low oral bioavailability, which are due to rapid metabolism in the gastrointestinal tract and liver.[1][6][7] Current research is actively exploring novel delivery systems, such as nanoparticles and lipid-based carriers, to overcome these pharmacokinetic challenges.[1][8] This technical guide provides an in-depth review of the core biological activities of this compound, delineates its mechanisms of action by mapping the key signaling pathways it modulates, summarizes quantitative data on its efficacy, and details common experimental protocols for its study.

Core Biological Activities and Associated Signaling Pathways

This compound's therapeutic potential stems from its ability to interact with multiple molecular targets, leading to a broad spectrum of biological effects. Its action is primarily centered on the modulation of key signaling cascades involved in cell survival, inflammation, and oxidative stress.

Anticancer Activity

This compound exhibits potent antineoplastic properties across a range of cancers, including those of the breast, lung, prostate, and cervix, by targeting several cancer hallmarks.[3] Its anticancer effects are mediated through the induction of programmed cell death (apoptosis), inhibition of cell survival and proliferation pathways, and suppression of metastasis.[3][9]

Key Mechanisms and Pathways:

-

Induction of Apoptosis: this compound primarily triggers the intrinsic (mitochondrial) apoptotic pathway.[10][11] It modulates the balance of Bcl-2 family proteins by increasing the expression of pro-apoptotic proteins like Bax and decreasing anti-apoptotic proteins like Bcl-2.[10][12][13] This shift disrupts the mitochondrial membrane potential, leading to the release of cytochrome c, which in turn activates caspase-9 and the executioner caspase-3, culminating in apoptotic cell death.[1][11]

-

Inhibition of Cell Survival and Proliferation: this compound effectively suppresses critical signaling pathways that cancer cells exploit for survival and growth.

-

PI3K/Akt Pathway: This is a central pathway for cell survival. This compound has been shown to inhibit the phosphorylation and activation of Akt, which promotes apoptosis and curtails cell proliferation.[1][9][14][15][16]

-

MAPK Pathway: this compound's modulation of the Mitogen-Activated Protein Kinase (MAPK) pathway, including ERK, p38, and JNK, can lead to cell cycle arrest and apoptosis in cancer cells.[1][13][17]

-

STAT3 Pathway: this compound can inhibit the activation of the Signal Transducer and Activator of Transcription 3 (STAT3), a key factor in tumor cell survival and proliferation.[10]

-

-

Modulation of Autophagy: this compound can induce autophagy, a cellular self-degradation process, by modulating the mTOR/S6K signaling pathway.[1][12] This can either lead to cancer cell death or, in some contexts, act as a survival mechanism.[12]

-

Inhibition of Metastasis: this compound has been shown to inhibit cancer cell migration and invasion by downregulating the expression of matrix metalloproteinases (MMPs), which are enzymes that degrade the extracellular matrix, a key step in metastasis.[3][9]

Anti-inflammatory Activity

Chronic inflammation is a driving factor in many diseases. This compound exerts potent anti-inflammatory effects primarily by suppressing the NF-κB signaling pathway, a master regulator of inflammation.[1][18][19]

Key Mechanisms and Pathways:

-

Inhibition of NF-κB Pathway: this compound inhibits the activation of the IKK complex, which is responsible for phosphorylating IκBα.[18][20] This prevents the degradation of IκBα, an inhibitor protein, thereby sequestering the NF-κB dimer in the cytoplasm and preventing its translocation to the nucleus.[1][21] As a result, the transcription of pro-inflammatory genes, including TNF-α, IL-1β, IL-6, and COX-2, is significantly reduced.[1][21][22]

-

Modulation of MAPK Pathway: this compound can also regulate the p38 MAPK pathway to suppress the production of pro-inflammatory cytokines.[1][21]

Antioxidant Activity

Oxidative stress, caused by an imbalance between reactive oxygen species (ROS) and antioxidant defenses, contributes to cellular damage and various pathologies. This compound mitigates oxidative stress through both direct and indirect mechanisms.[1][18]

Key Mechanisms and Pathways:

-

Direct Radical Scavenging: The hydroxyl groups in this compound's structure allow it to donate hydrogen atoms to neutralize free radicals directly.[1][23]

-

Modulation of Antioxidant Pathways: this compound can enhance the body's endogenous antioxidant defenses. It has been shown to modulate the NRF-2 (Nuclear factor erythroid 2-related factor 2) signaling pathway.[5][24] Activation of NRF-2 leads to the increased expression of antioxidant enzymes such as superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPx), which protect cells from oxidative damage.[5][25]

Neuroprotective Activity

This compound demonstrates significant neuroprotective potential, offering promise for neurodegenerative disorders and ischemic brain injury.[19][24] Its effects in the central nervous system are a culmination of its anti-inflammatory, antioxidant, and anti-apoptotic properties.[19][25] By crossing the blood-brain barrier, this compound can directly mitigate neuroinflammation, reduce oxidative damage to neurons, and inhibit neuronal apoptosis, thereby preserving neuronal integrity and function.[19][24] Key pathways involved include the PI3K/Akt and MAPK signaling cascades.[19][26]

Quantitative Data Summary: In Vitro Cytotoxicity

The anticancer efficacy of this compound and its derivatives has been quantified in numerous studies. The half-maximal inhibitory concentration (IC₅₀) is a standard measure of a compound's potency in inhibiting a biological process, such as cell growth.

| Compound | Cell Line | Cancer Type | IC₅₀ Value | Exposure Time | Citation |

| This compound | MCF-7 | Breast Cancer | 19.5 µM | 48 h | [3] |

| This compound | MCF-7 | Breast Cancer | 9.2 µM | 72 h | [3] |

| This compound | U937 | Leukemia | 16 µM | Not Specified | [15] |

| This compound Derivative (27) | HepG2 | Liver Cancer | 2.50 ± 0.25 µM | Not Specified | [6] |

Key Experimental Protocols

Investigating the biological activities of this compound involves a range of standard cell and molecular biology techniques. Below are detailed methodologies for key cited experiments.

Cell Viability and Cytotoxicity Assessment (MTT Assay)

This colorimetric assay is widely used to measure cellular metabolic activity as an indicator of cell viability, proliferation, or cytotoxicity.

-

Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by metabolically active cells, primarily by mitochondrial dehydrogenases, to form a purple formazan (B1609692) product. The amount of formazan produced is proportional to the number of viable cells.

-

Methodology:

-

Cell Seeding: Plate cells (e.g., CT26, RAW 264.7) in a 96-well plate at a predetermined density (e.g., 1 x 10⁴ cells/well) and incubate overnight to allow for adherence.[27][28]

-

Treatment: Treat the cells with various concentrations of this compound (e.g., 10, 20, 40, 80, 100 µM) and a vehicle control (e.g., DMSO) for a specified duration (e.g., 24, 48, or 72 hours).[3][27]

-

MTT Addition: Remove the treatment media and add MTT solution (typically 0.5 mg/mL in serum-free media) to each well. Incubate for 2-4 hours at 37°C.[27][28]

-

Solubilization: Carefully remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), to dissolve the formazan crystals.[27]

-

Measurement: Measure the absorbance of the solution at a specific wavelength (typically 560-570 nm) using a microplate reader.

-

Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the results to determine the IC₅₀ value.

-

Protein Expression Analysis (Western Blotting)

This technique is used to detect and quantify specific proteins in a sample, providing insight into the modulation of signaling pathways.

-

Principle: Proteins from cell lysates are separated by size using gel electrophoresis, transferred to a membrane, and then probed with specific antibodies to detect the protein of interest.

-

Methodology:

-

Cell Lysis: After treatment with this compound, wash cells with cold PBS and lyse them using a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors to extract total protein.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

Electrophoresis: Load equal amounts of protein per lane onto an SDS-PAGE gel and separate them by electrophoresis.

-

Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Blocking: Block the membrane with a solution like 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.

-

Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., p-IκBα, Bax, Bcl-2, β-actin) overnight at 4°C.[20][29]

-

Washing and Secondary Antibody: Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that binds to the primary antibody.

-

Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using an imaging system. β-actin or GAPDH is typically used as a loading control to ensure equal protein loading.

-

Challenges and Future Directions

The most significant barrier to the clinical translation of this compound is its poor biopharmaceutical profile.[7] Its low aqueous solubility and extensive first-pass metabolism lead to very low oral bioavailability, limiting its systemic efficacy.[1][6]

Future research should focus on:

-

Advanced Drug Delivery Systems: Developing and optimizing nanoformulations (e.g., polymeric nanoparticles, solid lipid nanoparticles) and other carrier systems to enhance this compound's solubility, protect it from metabolic degradation, and improve its absorption.[1][4][8]

-

Structural Modification: Synthesizing this compound derivatives with improved pharmacokinetic properties and potentially enhanced biological activity.[6][30]

-

Clinical Trials: While preclinical data are abundant and promising, well-designed human clinical trials are necessary to validate the safety and efficacy of this compound or its formulations for therapeutic use.[18]

Conclusion

This compound is a versatile bioactive flavonoid with well-documented anticancer, anti-inflammatory, antioxidant, and neuroprotective properties.[1][14][20] Its therapeutic potential is rooted in its ability to modulate multiple, critical intracellular signaling pathways, most notably the NF-κB, PI3K/Akt, and MAPK cascades.[1][3][14][31] By inhibiting pro-survival and pro-inflammatory signals while promoting apoptosis in pathological contexts, this compound acts as a multi-target agent. While its clinical utility is currently hampered by poor bioavailability, ongoing innovations in drug delivery and medicinal chemistry hold the promise of unlocking this compound's full potential as a powerful compound for the prevention and treatment of a wide range of human diseases.

References

- 1. This compound: A Comprehensive Review of Its Pharmacological Properties and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. spandidos-publications.com [spandidos-publications.com]

- 4. This compound: Sources, beneficial pharmacological activities, and molecular mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. A Comprehensive Review on this compound: Emphasis on Molecular Targets, Pharmacological Actions and Bio-pharmaceutical Aspects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Broad-Spectrum Preclinical Antitumor Activity of this compound: Current Trends and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. nbinno.com [nbinno.com]

- 10. This compound induces cell growth arrest, apoptosis, and ER stress and inhibits the activation of STAT3 through the generation of ROS in bladder cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Anti-cancer Activity of this compound in Cancer Therapy: a Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 12. This compound Induces Apoptosis and Autophagy in Human Melanoma Cells via the mTOR/S6K Pathway [mdpi.com]

- 13. This compound Induces Apoptosis via the MAPK Pathway and Regulates ERK/mTOR-Mediated Autophagy in MC-3 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. The Cardiovascular Protective Effects of this compound: A Narrative Review on Experimental Researches - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Neuroprotective Potential of this compound: Mechanistic Insights and Therapeutic Potential for Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. mdpi.com [mdpi.com]

- 22. scialert.net [scialert.net]

- 23. researchgate.net [researchgate.net]

- 24. researchgate.net [researchgate.net]

- 25. researchgate.net [researchgate.net]

- 26. Neuroprotective Effects of this compound Mediated by Estrogenic Receptors Following Cerebral Ischemia and Reperfusion in Male Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Anticancer Properties of this compound on Colon Cancer Cells, In vitro and In vivo with Modulation of Caspase-3, -9, Bax and Sall4 - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Multi-Endpoint Toxicological Assessment of this compound Loaded Oil-in-Water Emulsion System in Different Biological Models - PMC [pmc.ncbi.nlm.nih.gov]

- 29. researchgate.net [researchgate.net]

- 30. researchgate.net [researchgate.net]

- 31. This compound Suppresses Vascular Endothelial Inflammation via Inhibiting the NF-κB Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Pharmacological Properties of Chrysin Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chrysin (5,7-dihydroxyflavone), a naturally occurring flavonoid found in honey, propolis, and various plants, has garnered significant attention for its diverse pharmacological activities.[1][2][3] These include anti-inflammatory, antioxidant, anticancer, antimicrobial, and anti-diabetic properties.[1][2] However, the clinical application of this compound is often limited by its poor aqueous solubility, low bioavailability, and rapid metabolism.[1][2] To overcome these limitations and enhance its therapeutic potential, numerous this compound derivatives have been synthesized and evaluated. This technical guide provides an in-depth overview of the pharmacological properties of these derivatives, with a focus on quantitative data, experimental methodologies, and the underlying signaling pathways.

Anticancer Properties of this compound Derivatives

The anticancer activity of this compound derivatives has been extensively studied against various cancer cell lines. Modifications to the this compound scaffold, often at the C5 and C7 hydroxyl groups, have led to compounds with significantly improved potency compared to the parent molecule.[4]

Quantitative Data: Anticancer Activity (IC50 values)

The following table summarizes the half-maximal inhibitory concentration (IC50) values of various this compound derivatives against different cancer cell lines.

| Derivative Type | Specific Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| Amino acid conjugate | This compound-L-isoleucine conjugate | MGC-803 (gastric) | 24.5 | [1] |

| Porphyrin conjugate | Compound 9 | HeLa (cervical) | 26.51 | [1] |

| Porphyrin conjugate | Compound 8 | HeLa (cervical) | 6.26 | [1] |

| Porphyrin conjugate | Compound 8 | A549 (lung) | 23.37 | [1] |

| This compound–de-allyl PAC-1 hybrid | Compound 7a | MDA-MB-231 (breast) | 5.98 | [1] |

| This compound–de-allyl PAC-1 hybrid | Compound 7b | MDA-MB-231 (breast) | 9.40 | [1] |

| 1,2,3-Triazole derivative | Compound 12 | HeLa (cervical) | 0.733 | [1] |

| 1,2,3-Triazole derivative | Compound 13 (phenyl-substituted) | PC-3 (prostate) | 10.8 | [2] |

| 1,2,3-Triazole derivative | Compound 13 (phenyl-substituted) | MCF-7 (breast) | 20.5 | [2] |

| Spirooxindole carbamate (B1207046) derivative | Compound 27 | HepG2 (liver) | 2.50 | [2] |

| N′-alkylidene/arylideneacetohydrazide | Compound 3e (4-benzyloxy) | MDA-MB-231 (breast) | 3.3 | [5] |

| N′-alkylidene/arylideneacetohydrazide | Compound 3e (4-benzyloxy) | MCF-7 (breast) | 4.2 | [5] |

| N′-alkylidene/arylideneacetohydrazide | Compound 3b (fluoro) | MDA-MB-231 (breast) | <6.5 | [5] |

| N′-alkylidene/arylideneacetohydrazide | Compound 3h (nitro) | MDA-MB-231 (breast) | <6.5 | [5] |

| N′-alkylidene/arylideneacetohydrazide | Compound 3j (dimethylamino) | MDA-MB-231 (breast) | <6.5 | [5] |

| Pyrimidine conjugate | Compound 33E | A549 (lung) | 30.30 | [6] |

| Pyrimidine conjugate | Compound 33E | HepG2 (liver) | 21.02 | [6] |

| Pyrimidine conjugate | Compound 33E | MCF-7 (breast) | 24.67 | [6] |

| Pyrimidine conjugate | Compound 33E | PC-3 (prostate) | 22.13 | [6] |

| Pyrimidine conjugate | Compound 33A | HCT116 (colon) | 4.83 | [6] |

| Long-chain ester derivative | Compound 10 | Liver cancer cell line | 14.79 | [7] |

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cytotoxicity.

-

Cell Seeding: Seed cancer cells into a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours to allow for cell attachment.[8]

-

Compound Treatment: Treat the cells with various concentrations of the this compound derivatives and a vehicle control (e.g., DMSO) for a specified period (e.g., 24, 48, or 72 hours).[8][9]

-

MTT Incubation: After the treatment period, remove the medium and add 28 µL of a 2 mg/mL MTT solution to each well. Incubate the plate for 1.5 to 2 hours at 37°C.[8][9]

-

Formazan (B1609692) Solubilization: Remove the MTT solution and add 130 µL of an appropriate solvent (e.g., DMSO) to dissolve the formazan crystals.[8]

-

Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes and measure the absorbance at a wavelength of 492 nm or between 570-590 nm using a microplate reader.[8] A reference wavelength (e.g., 630 nm) can be used for background correction.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.

Signaling Pathways in Anticancer Activity

This compound and its derivatives exert their anticancer effects through the modulation of several key signaling pathways, including the PI3K/Akt and NF-κB pathways.

The PI3K/Akt pathway is a crucial regulator of cell proliferation, survival, and growth. This compound derivatives have been shown to inhibit this pathway, leading to apoptosis in cancer cells.

Caption: PI3K/Akt signaling pathway and the inhibitory action of this compound derivatives.

The NF-κB pathway plays a critical role in inflammation, immunity, and cancer cell survival. This compound derivatives can suppress this pathway, thereby promoting apoptosis and reducing inflammation in the tumor microenvironment.

Caption: NF-κB signaling pathway and the inhibitory effect of this compound derivatives.

Anti-inflammatory Properties of this compound Derivatives

This compound and its derivatives exhibit potent anti-inflammatory effects by modulating key inflammatory mediators and pathways.

Quantitative Data: Anti-inflammatory Activity

| Derivative | Assay | Effect | Reference |

| This compound glucoside derivatives | LPS-induced inflammation in THP-1 macrophages | Significant reduction in TNF-α and IL-1β levels | [3] |

| This compound derivative (CM1) | TLR4-induced inflammation in macrophages | Attenuated generation of inflammatory cytokines | [10] |

| This compound | Diabetic foot ulcers in rats | Attenuated elevated mRNA levels of TNF-α, IL-6, and NF-κB | [10] |

Experimental Protocol: In Vitro Anti-inflammatory Assay

A common method to assess the anti-inflammatory activity of compounds is to measure their ability to inhibit the production of inflammatory mediators in lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7 cells).

-

Cell Seeding: Seed RAW 264.7 cells into a 96-well plate and allow them to adhere overnight.[11]

-

Compound Treatment: Pre-treat the cells with various concentrations of the this compound derivatives for 1 hour.[11]

-

LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for a specified time (e.g., 24 hours) to induce an inflammatory response.[11]

-

Sample Collection: Collect the cell culture supernatants.[11]

-

Measurement of Inflammatory Mediators:

-

Data Analysis: Calculate the percentage of inhibition of NO and cytokine production compared to the LPS-stimulated control.

Signaling Pathway in Anti-inflammatory Activity

The Keap1/Nrf2/HO-1 pathway is a major regulator of the cellular antioxidant and anti-inflammatory response. This compound derivatives can activate this pathway, leading to the expression of cytoprotective genes.

Caption: Keap1/Nrf2/HO-1 pathway and its activation by this compound derivatives.

Neuroprotective Properties of this compound Derivatives

This compound and its derivatives have shown promise in protecting against neurodegenerative diseases through various mechanisms, including antioxidant, anti-inflammatory, and anti-apoptotic effects.

Experimental Protocol: Neuroprotection Assays

-

In vivo models: D-galactose-induced aging in rats can be used to assess the effects of this compound derivatives on memory and hippocampal neurogenesis. Memory can be evaluated using tests like the novel object location (NOL) and novel object recognition (NOR) tests. Hippocampal neurogenesis can be assessed by immunofluorescence staining for markers such as Ki-67 (cell proliferation), BrdU (cell survival), and doublecortin (DCX) (immature neurons).[12]

-

In vitro models: Neuroprotective effects can be studied in neuronal cell lines (e.g., SH-SY5Y) by inducing oxidative stress (e.g., with H2O2) or neurotoxicity and then evaluating the protective effects of this compound derivatives on cell viability and apoptosis.

Other Pharmacological Properties

Antimicrobial Activity

Several this compound derivatives have demonstrated significant antimicrobial activity against a range of bacteria and fungi.

| Derivative | Microorganism | MIC (µg/mL) | Reference |

| Dinitrophenyl-substituted analog 55 | Methicillin-resistant S. aureus, P. aeruginosa, K. pneumoniae, E. coli, E. faecalis | 25 - 62.5 | [2] |

| C7-modified analog 53 | Various bacteria and fungi | 4.68 - 9.37 | [2] |

| 7-O-alkyl derivatives (2a, 2e, 2i) | Six bacterial and two fungal strains | 14.0 - 18.3 | [13] |

Antioxidant Activity

This compound derivatives often exhibit enhanced antioxidant activity compared to the parent compound.

-

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: This assay measures the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change that can be measured spectrophotometrically.

-

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay: This assay is based on the ability of antioxidants to quench the blue-green ABTS radical cation, and the reduction in absorbance is measured.[5][14]

-

FRAP (Ferric Reducing Antioxidant Power) Assay: This assay measures the ability of a compound to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color.[5][14]

Antidiabetic Properties

Certain this compound derivatives, particularly those with propyl, butyl, octyl, and tolyl groups, have shown hypoglycemic effects in diabetic mice.[1] this compound and its derivatives have been reported to exert antidiabetic effects through mechanisms such as stimulating insulin (B600854) signaling and promoting skeletal glucose uptake.[7][15]

Conclusion

The derivatization of this compound has proven to be a successful strategy for enhancing its pharmacological properties. The synthesized derivatives exhibit improved anticancer, anti-inflammatory, neuroprotective, antimicrobial, and antioxidant activities. The quantitative data and mechanistic insights provided in this guide highlight the therapeutic potential of this compound derivatives and offer a foundation for the future design and development of novel drug candidates. Further research, including in vivo studies and clinical trials, is warranted to fully elucidate the therapeutic efficacy and safety of these promising compounds.

References

- 1. Synthesis and hypoglycemic effect of this compound derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Synthesis and Bioevaluation of New Stable Derivatives of this compound-8-C-Glucoside That Modulate the Antioxidant Keap1/Nrf2/HO-1 Pathway in Human Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis, characterization and antioxidant activity of organoselenium and organotellurium compound derivatives of this compound - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. MTT (Assay protocol [protocols.io]

- 9. This compound Induces Apoptosis via the MAPK Pathway and Regulates ERK/mTOR-Mediated Autophagy in MC-3 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. benchchem.com [benchchem.com]

- 12. This compound Protects against Memory and Hippocampal Neurogenesis Depletion in D-Galactose-Induced Aging in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. asianpubs.org [asianpubs.org]

- 14. researchgate.net [researchgate.net]

- 15. Antidiabetic Properties of Dietary this compound: A Cellular Mechanism Review - PubMed [pubmed.ncbi.nlm.nih.gov]

Chrysin's Therapeutic Potential in Neurological Disorders: A Technical Guide to its Molecular Targets

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chrysin (5,7-dihydroxyflavone), a natural flavonoid found in honey, propolis, and various plants, has garnered significant scientific interest for its therapeutic potential in a range of diseases, including neurological disorders.[1] Its neuroprotective effects are attributed to its ability to modulate a multitude of molecular targets involved in the pathogenesis of conditions such as Alzheimer's disease, Parkinson's disease, stroke, and neuroinflammation. This technical guide provides an in-depth overview of the molecular targets of this compound in neurological disorders, presenting quantitative data, detailed experimental protocols, and visualizations of key signaling pathways to support further research and drug development efforts.

Molecular Targets of this compound in Neurological Disorders

This compound exerts its neuroprotective effects through a multi-targeted approach, primarily focusing on pathways involved in inflammation, oxidative stress, and apoptosis. It also directly interacts with enzymes and proteins implicated in the progression of specific neurodegenerative diseases.

Anti-inflammatory Pathways

Chronic neuroinflammation is a hallmark of many neurological disorders. This compound has been shown to suppress neuroinflammatory responses by targeting several key signaling pathways and molecules:

-

Nuclear Factor-kappa B (NF-κB) Signaling: this compound inhibits the activation of NF-κB, a central regulator of inflammation.[2][3] This inhibition prevents the transcription of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. A novel mechanism involves the upregulation of A20, a zinc-finger protein that acts as a negative regulator of the NF-κB pathway.

-

Mitogen-Activated Protein Kinase (MAPK) Signaling: this compound modulates MAPK pathways, including c-Jun N-terminal kinase (JNK), which are involved in inflammatory and apoptotic processes.[3][4]

-

PI3K/Akt/mTOR Pathway: This pathway is crucial for cell survival and proliferation, and its dysregulation can contribute to neuroinflammation. This compound has been shown to modulate the PI3K/Akt/mTOR pathway, thereby reducing inflammatory responses.[3][5][6][7]

-

NLRP3 Inflammasome: this compound can inhibit the activation of the NLRP3 inflammasome, a multi-protein complex that triggers the release of potent pro-inflammatory cytokines, IL-1β and IL-18.[3]

-

Cyclooxygenase-2 (COX-2) and Inducible Nitric Oxide Synthase (iNOS): this compound downregulates the expression of COX-2 and iNOS, enzymes that produce inflammatory mediators.[2]

Antioxidant Pathways

Oxidative stress is a major contributor to neuronal damage in neurological disorders. This compound enhances the cellular antioxidant defense system through:

-

Nuclear factor erythroid 2-related factor 2 (Nrf2) Pathway: this compound activates the Nrf2-antioxidant response element (ARE) pathway, leading to the upregulation of a battery of antioxidant and detoxifying enzymes, including heme oxygenase-1 (HO-1) and NAD(P)H quinone oxidoreductase 1 (NQO-1).

-

Antioxidant Enzymes: this compound treatment increases the activity of key antioxidant enzymes such as superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPx), thereby reducing the levels of reactive oxygen species (ROS).[8][9]

Anti-apoptotic Pathways

Neuronal apoptosis, or programmed cell death, is a final common pathway in many neurodegenerative diseases. This compound protects neurons from apoptosis by:

-

Bcl-2 Family Proteins: this compound modulates the expression of the Bcl-2 family of proteins, increasing the expression of the anti-apoptotic protein Bcl-2 and decreasing the expression of pro-apoptotic proteins like Bax and Bad.[10]

-

Caspases: this compound inhibits the activation of caspases, particularly caspase-3 and caspase-9, which are key executioners of apoptosis.[8][10]

-

p53: this compound can suppress the p53 signaling pathway, which is involved in initiating apoptosis in response to cellular stress.

Neurotransmitter Systems and Enzymes

This compound also directly targets enzymes and receptors involved in neurotransmission and the pathogenesis of specific neurological disorders:

-

Monoamine Oxidase (MAO): this compound inhibits both MAO-A and MAO-B, enzymes that degrade monoamine neurotransmitters like dopamine (B1211576) and serotonin.[10] This inhibition can increase the levels of these neurotransmitters in the brain, which is beneficial in conditions like Parkinson's disease.

-

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE): In the context of Alzheimer's disease, this compound has been shown to inhibit AChE and BChE, enzymes that break down the neurotransmitter acetylcholine, which is crucial for memory and cognitive function.[11]

-

GABAergic System: this compound has been reported to interact with GABA-A receptors, suggesting a potential role in modulating inhibitory neurotransmission and producing anxiolytic effects.[12][13][14][15]

Alzheimer's Disease-Specific Targets

-

Amyloid-β (Aβ) Aggregation: this compound has been shown to inhibit the aggregation of Aβ peptides, a key pathological hallmark of Alzheimer's disease.[16]

-

β-site amyloid precursor protein cleaving enzyme 1 (BACE1) and Glycogen Synthase Kinase 3β (GSK3β): Recent studies have shown that this compound exhibits dual inhibitory activity against BACE1, a key enzyme in the production of Aβ, and GSK3β, an enzyme implicated in tau hyperphosphorylation.[17]

Parkinson's Disease-Specific Targets

-

Dopaminergic Neurons: this compound protects dopaminergic neurons from degeneration, a primary feature of Parkinson's disease.[10]

-

Myocyte Enhancer Factor 2D (MEF2D): this compound activates MEF2D, a transcription factor that plays a critical role in the survival of dopaminergic neurons.[10]

Quantitative Data on this compound's Molecular Targets

The following tables summarize the available quantitative data on the inhibitory and modulatory effects of this compound on its various molecular targets.

| Target Enzyme | IC50 Value (µM) | Source(s) |

| Monoamine Oxidase A (MAO-A) | 0.25 | [18] |

| Acetylcholinesterase (AChE) | 18.2 | [19] |

| Xanthine Oxidase | Competitive inhibitor | [20] |

| Cell Line | Cytotoxicity IC50 (µM) | Duration (h) | Source(s) |

| HeLa | 29.51 ± 0.51 | Not specified | [21] |

| K562 | 6.41 | Not specified | [21] |

| MGC-803 | 24.5 | Not specified | [21] |

| PC-3 | 24.5 ± 0.08 | 48 | [22] |

| PC-3 | 8.5 ± 0.01 | 72 | [22] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of this compound's effects on its molecular targets.

Western Blot Analysis for PI3K/Akt and Bcl-2 Family Proteins

Objective: To determine the effect of this compound on the protein expression levels of key components of the PI3K/Akt signaling pathway and Bcl-2 family proteins.

Methodology:

-

Cell Culture and Treatment: Culture appropriate neuronal or microglial cells (e.g., SH-SY5Y, BV-2) in standard conditions. Treat cells with varying concentrations of this compound for a specified duration (e.g., 24 hours). Include a vehicle control group.

-

Protein Extraction: Lyse the cells using RIPA buffer supplemented with protease and phosphatase inhibitors. Centrifuge the lysates to pellet cell debris and collect the supernatant containing the total protein.

-

Protein Quantification: Determine the protein concentration of each sample using a BCA protein assay kit.

-

SDS-PAGE: Denature equal amounts of protein (20-30 µg) by boiling in Laemmli buffer. Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., anti-p-Akt, anti-Akt, anti-Bcl-2, anti-Bax, anti-β-actin) overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane three times with TBST for 10 minutes each to remove unbound primary antibodies.

-

Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection reagent and visualize the results using a chemiluminescence imaging system.

-

Quantification: Quantify the band intensities using densitometry software and normalize to the loading control (e.g., β-actin).

NF-κB Luciferase Reporter Assay

Objective: To quantify the effect of this compound on NF-κB transcriptional activity.

Methodology:

-

Cell Transfection: Transfect cells (e.g., HEK293T or a relevant neuronal cell line) with a luciferase reporter plasmid containing NF-κB response elements and a control plasmid (e.g., Renilla luciferase) for normalization.

-

Cell Treatment: After 24 hours of transfection, pre-treat the cells with different concentrations of this compound for 1-2 hours.

-

Stimulation: Stimulate the cells with an NF-κB activator, such as lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α), for a specified time (e.g., 6-8 hours).

-

Cell Lysis: Lyse the cells using a passive lysis buffer.

-

Luciferase Assay: Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency. Calculate the fold change in NF-κB activity relative to the vehicle-treated control.

Nrf2 Activation Assay (Luciferase Reporter)

Objective: To measure the ability of this compound to activate the Nrf2 antioxidant response pathway.

Methodology:

-

Cell Line: Use a stable cell line expressing a luciferase reporter gene under the control of an antioxidant response element (ARE) promoter (e.g., ARE-luciferase reporter HepG2 cells).

-

Cell Seeding and Treatment: Seed the cells in a 96-well plate and allow them to adhere overnight. Treat the cells with various concentrations of this compound for a predetermined time (e.g., 24 hours).

-

Cell Lysis: Lyse the cells with a suitable lysis buffer.

-

Luciferase Activity Measurement: Measure the luciferase activity in the cell lysates using a luciferase assay reagent and a luminometer.

-

Data Analysis: Normalize the luciferase activity to the total protein concentration in each well. Express the results as fold induction over the vehicle-treated control.

Caspase-3/9 Activity Assay

Objective: To quantify the effect of this compound on the activity of executioner caspase-3 and initiator caspase-9.

Methodology:

-

Cell Culture and Treatment: Culture neuronal cells and treat with a pro-apoptotic stimulus (e.g., Aβ peptide) in the presence or absence of different concentrations of this compound for a specified time.

-

Cell Lysis: Lyse the cells to release intracellular contents, including caspases.

-

Substrate Incubation: Add a colorimetric or fluorometric substrate specific for caspase-3 (e.g., DEVD-pNA) or caspase-9 (e.g., LEHD-pNA) to the cell lysates.

-

Measurement: Measure the absorbance or fluorescence at the appropriate wavelength using a microplate reader. The signal intensity is directly proportional to the caspase activity.

-

Data Analysis: Normalize the caspase activity to the total protein concentration of the cell lysate. Express the results as a percentage of the control or fold change.

Thioflavin T (ThT) Assay for Amyloid-β Aggregation

Objective: To assess the inhibitory effect of this compound on the fibrillization of amyloid-β peptides.

Methodology:

-

Preparation of Aβ Peptides: Prepare a stock solution of Aβ (e.g., Aβ1-42) by dissolving it in a suitable solvent (e.g., hexafluoroisopropanol), followed by removal of the solvent and resuspension in a buffer to form oligomers or monomers.

-

Aggregation Reaction: In a 96-well black plate, mix the Aβ peptide solution with different concentrations of this compound or a vehicle control.

-

Incubation: Incubate the plate at 37°C with continuous gentle shaking to promote fibril formation.

-

Thioflavin T Addition: At various time points, add Thioflavin T (ThT) solution to each well.

-

Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence plate reader with an excitation wavelength of ~440-450 nm and an emission wavelength of ~480-490 nm.

-

Data Analysis: Plot the fluorescence intensity against time to generate aggregation kinetics curves. Compare the curves of this compound-treated samples to the control to determine the inhibitory effect on Aβ aggregation.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways modulated by this compound and a typical experimental workflow for its evaluation.

This compound's Modulation of Inflammatory and Oxidative Stress Pathways

Caption: this compound's multifaceted action on inflammatory and oxidative stress pathways.

This compound's Role in Modulating Apoptotic Pathways

Caption: this compound's protective effect against neuronal apoptosis.

Experimental Workflow for Evaluating this compound's Neuroprotective Effects

Caption: A generalized workflow for investigating this compound's neuroprotective properties.

Conclusion and Future Directions

This compound presents a promising natural compound for the development of novel therapeutics for neurological disorders due to its ability to modulate a wide array of molecular targets. Its anti-inflammatory, antioxidant, and anti-apoptotic properties, coupled with its direct effects on disease-specific proteins, underscore its potential as a multi-target drug candidate.

However, a significant challenge remains its low bioavailability. Future research should focus on the development of novel drug delivery systems, such as nanoparticle-based formulations, to enhance its brain penetration and therapeutic efficacy.[23] Furthermore, more extensive preclinical studies in various animal models are necessary to fully elucidate its mechanisms of action and to establish optimal dosing and treatment regimens. The detailed molecular insights and experimental frameworks provided in this guide aim to facilitate these future investigations and accelerate the translation of this compound from a promising natural compound to a clinically effective neuroprotective agent.

References

- 1. This compound: A Comprehensive Review of Its Pharmacological Properties and Therapeutic Potential | MDPI [mdpi.com]

- 2. This compound Protects against Focal Cerebral Ischemia/Reperfusion Injury in Mice through Attenuation of Oxidative Stress and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. This compound Induces Apoptosis via the MAPK Pathway and Regulates ERK/mTOR-Mediated Autophagy in MC-3 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. This compound Improves Glucose and Lipid Metabolism Disorders by Regulating the AMPK/PI3K/AKT Signaling Pathway in Insulin-Resistant HepG2 Cells and HFD/STZ-Induced C57BL/6J Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Neuroprotective Potential of this compound: Mechanistic Insights and Therapeutic Potential for Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 9. This compound Protects against Memory and Hippocampal Neurogenesis Depletion in D-Galactose-Induced Aging in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Neuroprotective potential of this compound in Parkinson's disease: Molecular mechanisms and clinical implications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Protective effects of this compound against the neurotoxicity induced by aluminium: In vitro and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Flavonoids as GABAA receptor ligands: the whole story? - PMC [pmc.ncbi.nlm.nih.gov]

- 13. This compound induces hyperalgesia via the GABAA receptor in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Involvement of the GABAA Receptor in the Antidepressant-Like Effects Produced by Low and High Doses of the Flavonoid this compound in the Rat: A Longitudinal Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. japsonline.com [japsonline.com]

- 17. Dietary Flavonoid this compound Functions as a Dual Modulator to Attenuate Amyloid-β and Tau Pathology in the Models of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Inhibition of human monoamine oxidase A and B by flavonoids isolated from two Algerian medicinal plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. inhibition ic50 values: Topics by Science.gov [science.gov]

- 21. This compound as a Bioactive Scaffold: Advances in Synthesis and Pharmacological Evaluation | MDPI [mdpi.com]

- 22. researchgate.net [researchgate.net]

- 23. pubs.acs.org [pubs.acs.org]

In Vitro Anticancer Effects of Chrysin on Cell Lines: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro anticancer effects of chrysin (5,7-dihydroxyflavone), a naturally occurring flavonoid found in honey, propolis, and various plants.[1][2] this compound has demonstrated significant potential as a cancer chemopreventive agent by inducing apoptosis, inhibiting cell proliferation, and modulating key signaling pathways in a wide range of cancer cell lines.[1][3][4] This document summarizes key quantitative data, details common experimental protocols for its study, and visualizes the molecular pathways involved in its anticancer activity.

Quantitative Data on this compound's Anticancer Activity

This compound's efficacy varies across different cancer cell lines, as demonstrated by the half-maximal inhibitory concentration (IC50), apoptosis induction rates, and its impact on cell cycle distribution.

Table 1: IC50 Values of this compound in Various Cancer Cell Lines

The IC50 value represents the concentration of this compound required to inhibit the growth of 50% of the cancer cell population. These values are crucial for assessing the cytotoxic potency of this compound.

| Cell Line | Cancer Type | IC50 Value (µM) | Incubation Time (h) | Reference |

| KYSE-510 | Esophageal Squamous Carcinoma | 63 | Not Specified | [3] |

| U87-MG | Malignant Glioma | ~100 | Not Specified | [3] |

| A2780 | Ovarian Cancer | 40 | 72 | [5] |

| OVCAR3 | Ovarian Cancer | 12 (as PMOD-Chr) | 72 | [5] |

| HeLa | Cervical Cancer | 14.2 | Not Specified | [2] |

| CT26 | Colon Cancer | ~296 (80 µg/mL) | 24-48 | [6] |

| SW480 | Colorectal Cancer | 77.15 | 48 | [7] |

| KYSE410 | Esophageal Squamous Carcinoma | 17.78 - 32.24 | 72 | [8] |

| A375SM & A375P | Melanoma | Significant decrease from 40 | 24 | [9] |

Table 2: Apoptosis Induction by this compound

This compound is a potent inducer of apoptosis (programmed cell death) in cancer cells. The data below quantifies the percentage of apoptotic cells following this compound treatment.

| Cell Line | This compound Concentration (µM) | Apoptosis Rate (%) | Method | Reference |

| MC-3 | 50 | 12.5 | Annexin V/PI Staining | [10] |

| MC-3 | 100 | 16.5 | Annexin V/PI Staining | [10] |

| SW480 | 75 | 35.49 | Annexin V/PI Staining | [11] |

Table 3: Effect of this compound on Cell Cycle Distribution

This compound can arrest the cell cycle at various phases, thereby preventing cancer cell proliferation.

| Cell Line | This compound Concentration (µM) | Effect | Reference |

| KYSE-510 | 80 | G2/M Arrest | [3] |

| SW480 | Not Specified | G2/M Arrest | [3] |

| A2780 & OVCAR3 | Not Specified | G2/M Arrest | [5][12] |

| AGS & AGS/FR | 50 | G2/M Arrest | [13] |

Key Experimental Protocols

Standardized protocols are essential for the reliable evaluation of this compound's anticancer properties.

MTT Assay for Cell Viability

The MTT assay is a colorimetric method used to assess cell viability and proliferation.[14] It measures the metabolic activity of cells, which is an indicator of their viability.[14]

Principle: Living cells contain mitochondrial dehydrogenases that reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan (B1609692) crystals.[14] The amount of formazan produced is proportional to the number of viable cells and can be quantified by measuring the absorbance of the solubilized crystals.[14]

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 2 x 10⁴ cells/mL and incubate for 24 hours at 37°C in a 5% CO₂ incubator.[10]

-

Treatment: Treat the cells with various concentrations of this compound (e.g., 0, 25, 50, 75, 100 µM) and a vehicle control for a specified duration (e.g., 24, 48, or 72 hours).[10]

-

MTT Addition: After incubation, add 40 µL of MTT solution (1 mg/mL in PBS) to each well and incubate for 2 hours.[10]

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), to each well to dissolve the formazan crystals.[15]

-

Absorbance Measurement: Shake the plate for 15 minutes and measure the absorbance at 570 nm using a microplate reader.[15]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the percentage of viability against the logarithm of the this compound concentration to determine the IC50 value.[15]

Flow Cytometry for Apoptosis Detection (Annexin V/PI Staining)

This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[15][16]

Principle: During early apoptosis, phosphatidylserine (B164497) (PS) translocates from the inner to the outer leaflet of the plasma membrane.[16] Annexin V, a protein with a high affinity for PS, is labeled with a fluorochrome (e.g., FITC) and used to detect exposed PS.[15][16] Propidium iodide (PI), a fluorescent nucleic acid stain, is used to identify necrotic or late apoptotic cells with compromised membrane integrity.[16]

Protocol:

-

Cell Harvesting: After treating cells with this compound, collect both floating and adherent cells.[15]

-

Washing: Wash the cells twice with cold phosphate-buffered saline (PBS).[15]

-

Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.[15]

-

Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.[15]

-

Incubation: Gently vortex and incubate for 15 minutes at room temperature in the dark.[15]

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.[15]

Western Blotting for Protein Expression Analysis

Western blotting is used to detect and quantify specific proteins involved in signaling pathways affected by this compound.

Principle: This technique involves separating proteins by size via gel electrophoresis, transferring them to a solid support membrane, and then probing the membrane with antibodies specific to the target protein.

Protocol:

-

Protein Extraction: Lyse this compound-treated and control cells with RIPA buffer to extract total protein.[15]

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.[15]

-

SDS-PAGE: Separate equal amounts of protein (20-40 µg) on an SDS-polyacrylamide gel.[15]

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[15][17]

-

Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour to prevent non-specific antibody binding.[15]

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., Bax, Bcl-2, Caspase-3, p53) overnight at 4°C.[15]

-

Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[15]

-

Detection: Apply an ECL detection reagent and visualize the protein bands using a chemiluminescence imaging system. Use a housekeeping protein like β-actin as a loading control.[15]

Visualizing this compound's Mechanisms of Action

Diagrams are provided to illustrate the complex molecular processes underlying this compound's anticancer effects.

Experimental Workflow

The following diagram outlines a typical workflow for investigating the in vitro anticancer effects of this compound.

Caption: General workflow for studying this compound's anticancer effects.

This compound-Induced Intrinsic Apoptosis Pathway

This compound primarily induces apoptosis through the intrinsic or mitochondrial pathway.[6][15][18] This involves the modulation of the Bcl-2 family of proteins and the subsequent activation of caspases.[10][15]

Caption: Intrinsic pathway of this compound-induced apoptosis.

Key Signaling Pathways Modulated by this compound

This compound's anticancer activity is attributed to its ability to modulate multiple oncogenic signaling pathways.[4][5]

Caption: Key signaling pathways inhibited by this compound.

References

- 1. Anti-cancer Activity of this compound in Cancer Therapy: a Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]

- 3. Apoptotic Effects of this compound in Human Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Broad-Spectrum Preclinical Antitumor Activity of this compound: Current Trends and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound-Loaded Micelles Regulate Cell Cycle and Induce Intrinsic and Extrinsic Apoptosis in Ovarian Cancer Cells [mdpi.com]

- 6. Anticancer Properties of this compound on Colon Cancer Cells, In vitro and In vivo with Modulation of Caspase-3, -9, Bax and Sall4 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. bi.tbzmed.ac.ir [bi.tbzmed.ac.ir]

- 8. This compound serves as a novel inhibitor of DGKα/FAK interaction to suppress the malignancy of esophageal squamous cell carcinoma (ESCC) - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. This compound Induces Apoptosis via the MAPK Pathway and Regulates ERK/mTOR-Mediated Autophagy in MC-3 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. spandidos-publications.com [spandidos-publications.com]

- 14. researchhub.com [researchhub.com]

- 15. benchchem.com [benchchem.com]

- 16. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 17. This compound Sensitizes Human Lung Cancer Cells to Tumour Necrosis Factor Related Apoptosis-Inducing Ligand (TRAIL) Mediated Apoptosis | Asian Pacific Journal of Cancer Biology [waocp.com]

- 18. Anticancer Properties of this compound on Colon Cancer Cells, In vitro and In vivo with Modulation of Caspase-3, -9, Bax and Sall4 [ijbiotech.com]

Chrysin Structure-Activity Relationship (SAR) Studies: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chrysin (5,7-dihydroxyflavone) is a naturally occurring flavonoid found in high concentrations in honey, propolis, and various plants.[1] It has garnered significant scientific interest due to its broad spectrum of pharmacological activities, including anti-inflammatory, antioxidant, anticancer, and neuroprotective effects.[1][2] However, the clinical application of this compound is often limited by its poor bioavailability and low solubility.[3] This has spurred extensive research into the synthesis of this compound derivatives with improved physicochemical properties and enhanced biological activities. This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) studies of this compound and its derivatives, focusing on the key structural modifications that influence its therapeutic potential.

Core Structure of this compound

This compound's chemical structure consists of two phenyl rings (A and B) and a heterocyclic C ring.[4][5][6] The biological activity of this compound is intrinsically linked to this flavonoid backbone. The hydroxyl groups at positions 5 and 7 of the A ring, the C2=C3 double bond, and the 4-oxo group in the C ring are crucial for its various pharmacological effects.[7] Modifications at these key positions have been the primary focus of SAR studies to develop more potent and selective this compound analogs.

Structure-Activity Relationship Studies

The general consensus from numerous studies is that chemical modification of the this compound scaffold can lead to derivatives with more potent biological activities compared to the parent compound.[4][5][6] The most studied positions for modification are C5, C7, and the B ring.[8]

Anticancer Activity

This compound exerts its anticancer effects through multiple mechanisms, including the induction of apoptosis (programmed cell death), inhibition of cell proliferation, and suppression of angiogenesis and metastasis.[9][10] SAR studies have identified several key structural features that enhance the anticancer potency of this compound derivatives.

Modifications at the C7-Position:

Substitution at the 7-hydroxyl group is a common strategy to improve the anticancer activity of this compound.

-

Ether and Ester Linkages: Introduction of various substituents through ether or ester linkages at the C7 position has yielded compounds with significant cytotoxic activity against a range of cancer cell lines.[2][3] For instance, the introduction of a methylglyoxal (B44143) derivative enhanced anti-glycation activity and improved water solubility.[3]

-

Amino Acid Conjugates: Conjugation of amino acids to the C7-hydroxyl group via a linker has been shown to enhance anticancer potency and tumor selectivity.[1] For example, a this compound-L-isoleucine conjugate displayed potent antiproliferative activity against the MGC-803 gastric cancer cell line.[1] Similarly, a this compound-L-leucine methyl ester conjugate showed significant activity against MDA-MB-231 and MCF-7 breast cancer cells.[1]

-

Heterocyclic Moieties: The introduction of heterocyclic rings, such as piperazine, at the C7 position has led to derivatives with improved antibacterial and anticancer activities.

Modifications at the C5-Position:

The 5-hydroxyl group is also a target for modification to enhance anticancer efficacy.

-

Triazole Derivatives: Copper-catalyzed "click chemistry" has been used to synthesize 1,2,3-triazole derivatives of this compound by linking various azides to the C5 position.[2] A phenyl-substituted triazole derivative exhibited potent activity against PC-3 and MCF-7 cancer cell lines.[2]

Hybrid Compounds:

Combining the this compound scaffold with other known anticancer agents has emerged as a promising strategy.

-

This compound-PAC-1 Hybrids: Hybrid molecules incorporating the procaspase-activating compound 1 (PAC-1) pharmacophore have shown potent antiproliferative activities against triple-negative breast cancer cells.[1]

-

Porphyrin-Chrysin Conjugates: These conjugates have demonstrated enhanced cytotoxicity under light conditions, acting as photosensitizing anticancer agents.[1]

Quantitative Data on Anticancer Activity of this compound Derivatives

The following table summarizes the in vitro cytotoxic activity (IC50 values) of selected this compound derivatives against various cancer cell lines.

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| This compound | U937 (Leukemia) | 16 | [11] |

| This compound-L-isoleucine conjugate (20) | MGC-803 (Gastric) | 24.5 | [1] |

| This compound-L-leucine methyl ester conjugate (21) | MDA-MB-231 (Breast) | Not specified | [1] |

| MCF-7 (Breast) | Not specified | [1] | |

| This compound-de-allyl PAC-1 hybrid (7a) | MDA-MB-231 (Breast) | 5.98 | [1] |

| This compound-de-allyl PAC-1 hybrid (7b) | MDA-MB-231 (Breast) | 9.40 | [1] |

| Porphyrin-chrysin conjugate (9) | HeLa (Cervical) | 26.51 | [1] |

| N′-alkylidene/arylideneacetohydrazide derivative (3e) | MDA-MB-231 (Breast) | 3.3 | [4][12] |

| MCF-7 (Breast) | 4.2 | [4][12] | |

| N′-alkylidene/arylideneacetohydrazide derivative (3b) | MDA-MB-231 (Breast) | <6.5 | [4][12] |

| MCF-7 (Breast) | <12 | [4][12] | |

| N′-alkylidene/arylideneacetohydrazide derivative (3h) | MDA-MB-231 (Breast) | <6.5 | [4][12] |

| MCF-7 (Breast) | <12 | [4][12] | |

| N′-alkylidene/arylideneacetohydrazide derivative (3j) | MDA-MB-231 (Breast) | <6.5 | [4][12] |

| MCF-7 (Breast) | <12 | [4][12] | |

| Ether derivative (6) | HCT116 (Colon) | 1.56 | [3] |

| Ether derivative (7) | HCT116 (Colon) | Not specified | [3] |

| 1,2,3-triazole derivative (13) | PC-3 (Prostate) | 10.8 | [2] |

| MCF-7 (Breast) | 20.5 | [2] |

Anti-inflammatory Activity

This compound exhibits anti-inflammatory properties by modulating key signaling pathways, such as the NF-κB pathway.[7][13] SAR studies have focused on enhancing this activity.

-

C-Alkylation: Introduction of allyl or prenyl groups at the C6 or C8 positions through Claisen rearrangement has been explored to generate derivatives with anti-inflammatory potential.[1]

Neuroprotective Activity

This compound has shown promise in protecting against neurodegenerative diseases by attenuating oxidative stress, neuroinflammation, and apoptosis.[14] The development of this compound derivatives with improved blood-brain barrier permeability is an active area of research.

Signaling Pathways Modulated by this compound and Its Derivatives

This compound's diverse biological activities are attributed to its ability to modulate multiple intracellular signaling pathways.

Apoptosis Pathways

This compound induces apoptosis in cancer cells through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[15] It modulates the expression of Bcl-2 family proteins, leading to the release of cytochrome c from mitochondria and the activation of caspases.[12][16] this compound can also sensitize cancer cells to TRAIL (Tumor Necrosis Factor-Related Apoptosis-Inducing Ligand)-induced apoptosis.[17][18]

Figure 1: this compound's modulation of apoptosis pathways.

PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a crucial regulator of cell survival, proliferation, and growth. Its aberrant activation is a hallmark of many cancers. This compound and its derivatives have been shown to inhibit this pathway, contributing to their anticancer effects.[11][19][20] this compound can inhibit the phosphorylation of Akt, thereby preventing its activation and the subsequent downstream signaling that promotes cell survival.[1]

Figure 2: Inhibition of the PI3K/Akt pathway by this compound.

NF-κB Signaling Pathway

Nuclear factor-kappa B (NF-κB) is a transcription factor that plays a central role in inflammation and cancer. This compound has been shown to suppress the activation of NF-κB.[7] It can inhibit the phosphorylation and subsequent degradation of IκBα, the inhibitory protein of NF-κB. This prevents the translocation of NF-κB to the nucleus and the transcription of its target genes, which are involved in inflammation and cell survival.

Figure 3: Suppression of the NF-κB pathway by this compound.

Experimental Protocols

This section provides an overview of the key experimental methodologies used in the SAR studies of this compound derivatives.

Synthesis of this compound Derivatives

The synthesis of this compound derivatives often starts from commercially available this compound. Common synthetic strategies include:

-

O-Alkylation/O-Acylation: The hydroxyl groups at the C5 and C7 positions are the most common sites for modification. Alkylation or acylation is typically carried out using an appropriate alkyl or acyl halide in the presence of a base like potassium carbonate (K2CO3) in a solvent such as dimethylformamide (DMF).[1]

-

Click Chemistry: This method is used for the synthesis of triazole derivatives. It involves the copper-catalyzed cycloaddition of an azide (B81097) with a terminal alkyne.[2]

-

Condensation Reactions: The C4-carbonyl group can be modified through condensation reactions with amines or hydrazines to form Schiff bases or hydrazones.

Figure 4: General synthetic workflows for this compound derivatives.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[9][11][17]

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of this compound derivatives for a specific duration (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution (typically 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan (B1609692) crystals.

-

Solubilization: Add a solubilization solution (e.g., DMSO, isopropanol (B130326) with HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The intensity of the purple color is directly proportional to the number of viable cells.

Caspase-3/7 Activation Assay

This assay measures the activity of caspase-3 and -7, key executioner caspases in the apoptotic pathway.

Protocol (using a luminescent Caspase-Glo® 3/7 Assay as an example): [8][18]

-

Cell Seeding and Treatment: Seed cells in a 96-well plate and treat them with this compound derivatives as described for the MTT assay.

-

Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions. This reagent contains a proluminescent caspase-3/7 substrate (containing the DEVD tetrapeptide sequence).

-

Reagent Addition: Add the Caspase-Glo® 3/7 Reagent to each well. This lyses the cells and allows the active caspases to cleave the substrate.

-

Incubation: Incubate the plate at room temperature for a specified period (e.g., 1-2 hours) to allow the luminescent signal to develop.

-

Luminescence Measurement: Measure the luminescence using a luminometer. The luminescent signal is proportional to the amount of caspase-3/7 activity.

Conclusion and Future Directions

Structure-activity relationship studies have been instrumental in guiding the development of novel this compound derivatives with enhanced pharmacological properties. The key takeaways from the extensive research in this field are:

-

Modification at the C7 and C5 hydroxyl groups is a viable strategy to improve the biological activity of this compound.

-

The introduction of various functional groups, including amino acids, heterocyclic moieties, and other pharmacophores, can significantly enhance anticancer potency and selectivity.

-